(E)-3-(6-Chloropyridin-3-yl)-N-(1-methoxypropan-2-yl)prop-2-enamide
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Description
(E)-3-(6-Chloropyridin-3-yl)-N-(1-methoxypropan-2-yl)prop-2-enamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that have been developed to treat autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
- Application : EN300-26579951 has been investigated for its proteolytic activity. Researchers have explored its use in peptide synthesis, production of Klenow fragments, and digestion of unwanted proteins during nucleic acid purification. Additionally, it finds applications in cell culturing and tissue dissociation .
- Application : EN300-26579951 has been studied in the context of monochromatic X-ray facilities calibration. Specifically, it aims to address the shortcomings of monochromatic X-ray measurements and detector calibration in the soft X-ray energy range (0.218–301 keV). This research contributes to future space science development in China .
Proteolytic Enzyme Research
Monochromatic X-ray Facilities Calibration
properties
IUPAC Name |
(E)-3-(6-chloropyridin-3-yl)-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9(8-17-2)15-12(16)6-4-10-3-5-11(13)14-7-10/h3-7,9H,8H2,1-2H3,(H,15,16)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEFHMFILAPRJR-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloropyridin-3-yl)-N-(1-methoxypropan-2-yl)prop-2-enamide |
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